Ferensimycin A is a polyether antibiotic with the chemical formula . It is primarily known for its antibacterial properties, particularly against Gram-positive bacteria, and has applications in veterinary medicine for treating coccidiosis in poultry. Ferensimycin A was first isolated from the fermentation broth of Streptomyces sp. No. 5057, a strain closely related to Streptomyces myxogenes . The compound is classified within the broader category of polyether antibiotics, which are characterized by their complex cyclic structures and ability to form complexes with cations.
The synthesis of Ferensimycin A has been explored through various methodologies. One prominent approach is the asymmetric synthesis utilizing chiral enolate methodology to create specific synthons necessary for constructing the antibiotic . This method allows for the selective formation of stereocenters, which is crucial given the complex structure of Ferensimycin A.
The molecular structure of Ferensimycin A features a complex arrangement typical of polyether antibiotics. Its structure includes multiple ether linkages and a sodium salt form, which contributes to its solubility and biological activity.
Ferensimycin A participates in various chemical reactions that are significant for its activity as an antibiotic.
The mechanism by which Ferensimycin A exerts its antibacterial effects primarily involves its ability to interact with bacterial membranes.
Understanding the physical and chemical properties of Ferensimycin A is essential for its application and effectiveness as an antibiotic.
Ferensimycin A has several scientific uses, particularly in veterinary medicine.
Ferensimycin A was first isolated in 1982 from the fermentation broth of Streptomyces sp. strain No. 5057, identified as a strain taxonomically similar to Streptomyces myxogenes Shomura et al. Researchers characterized it as a sodium salt with the molecular formula C₃₄H₅₉O₁₀Na and a melting point of 133–135°C. The compound was co-discovered alongside its congener ferensimycin B (C₃₅H₆₁O₁₀Na), with both showing structural similarities to the known polyether antibiotic lysocellin. The discovery emerged from systematic screening of actinomycete strains for novel bioactive compounds, reflecting the golden age of antibiotic exploration [1].
Table 1: Core Properties of Ferensimycin A
Property | Characterization |
---|---|
Molecular Formula | C₃₄H₅₉O₁₀Na |
Melting Point | 133–135°C |
Producing Organism | Streptomyces sp. No. 5057 |
Taxonomic Similarity | Streptomyces myxogenes |
Isolation Year | 1982 |
Crystal Form | Sodium salt |
Ferensimycin A belongs to the polyether ionophore class of antibiotics, characterized by their molecular architecture containing multiple cyclic ether rings and a carboxyl group that facilitates cation chelation. Structurally, it is classified as a monovalent polyether due to its specific binding affinity for sodium ions (Na⁺). This classification distinguishes it from divalent polyethers like lasalocid that target Ca²⁺ or Mg²⁺. Ferensimycin A shares a nearly identical carbon skeleton with lysocellin but differs in methylation patterns and oxygen functionality [1] [3].
Biosynthetically, polyethers like ferensimycin A derive from type I polyketide synthases (PKS) that assemble acetate, propionate, and butyrate units into linear polyketide chains. Subsequent enzymatic transformations, potentially via a polyepoxide cascade mechanism, introduce the characteristic ether rings. In this proposed pathway, a linear hydroxypolyene precursor undergoes epoxidation followed by intramolecular nucleophilic attacks, forming the tetrahydrofuran and tetrahydropyran rings diagnostic of this antibiotic class [5].
Table 2: Structural and Functional Comparison of Ferensimycin A with Related Polyethers
Antibiotic | Molecular Formula | Biological Activities | Structural Relationship to Ferensimycin A |
---|---|---|---|
Ferensimycin A | C₃₄H₅₉O₁₀Na | Anti-Gram-positive, anticoccidial | Reference compound |
Ferensimycin B | C₃₅H₆₁O₁₀Na | Enhanced lipid solubility vs. Ferensimycin A | +CH₂ homolog |
Lysocellin | C₃₄H₆₂O₁₁ | Broad-spectrum polyether | Constitutional isomer |
X-14889C | Not specified | Similar activity profile | Lower homolog (missing methyl group) |
The pharmacological significance of ferensimycin A resides in its dual activity spectrum: antibacterial effects against Gram-positive bacteria and anticoccidial properties in poultry. Its mechanism involves disrupting ion homeostasis via Na⁺/H⁺ exchange across microbial membranes, leading to proton imbalance and metabolic collapse. This targeted action shows potential against pathogens like Staphylococcus aureus while exhibiting minimal activity against Gram-negative bacteria (due to outer membrane permeability barriers) and fungi [1] [6].
In the context of antimicrobial resistance (AMR), ferensimycin A’s activity against Gram-positive pathogens gains renewed relevance. The World Health Organization lists antibiotic-resistant Staphylococcus aureus (including MRSA) as a high-priority pathogen, emphasizing the need for novel therapeutic options. Polyethers like ferensimycin A bypass common resistance mechanisms:
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7